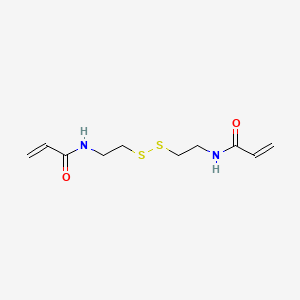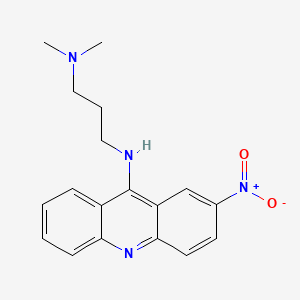
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is a derivative of acridine, a class of compounds known for their intercalative properties with DNA. This compound is notable for its potential cytostatic and antitumor activities, making it a subject of interest in cancer research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine typically involves the nitration of 9-(dimethylaminopropylamino)acridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with additional steps to purify the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-9-(dimethylaminopropylamino)acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine has several applications in scientific research:
作用機序
The primary mechanism of action of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine involves its intercalation into DNA, where it inserts itself between the base pairs of the DNA helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the nitro group can undergo reduction to form reactive intermediates that covalently bind to DNA, leading to cytotoxic effects and apoptosis in cancer cells .
類似化合物との比較
1-Nitro-9-(dimethylaminopropylamino)acridine (Nitracrine): Known for its antitumor activities and selective toxicity to hypoxic cells.
3-Nitro-9-(dimethylaminopropylamino)acridine: Exhibits similar mutagenic properties but with different frameshift mutation profiles.
4-Nitro-9-(dimethylaminopropylamino)acridine: Less effective in inducing frameshift mutations compared to the 2- and 3-nitro isomers.
Uniqueness: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is unique due to its specific position of the nitro group, which influences its DNA intercalation properties and mutagenic potential. Its ability to form covalent DNA adducts distinguishes it from simple intercalating agents .
特性
CAS番号 |
6237-22-5 |
|---|---|
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H20N4O2/c1-21(2)11-5-10-19-18-14-6-3-4-7-16(14)20-17-9-8-13(22(23)24)12-15(17)18/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,20) |
InChIキー |
YBGPLGCFHRTAJZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |
正規SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |
Key on ui other cas no. |
6237-22-5 |
関連するCAS |
6237-23-6 (di-hydrochloride) |
同義語 |
2-nitro-9-(3'-N,N-dimethylaminopropyl)aminoacridine C 264 C 264 dihydrochloride C-264 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


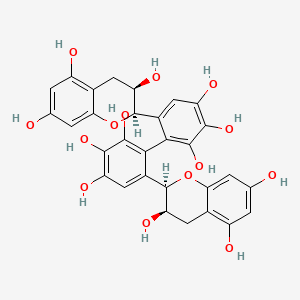
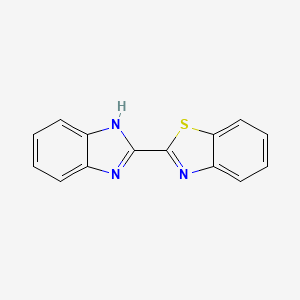
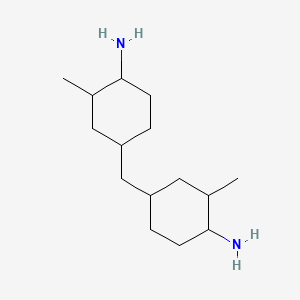
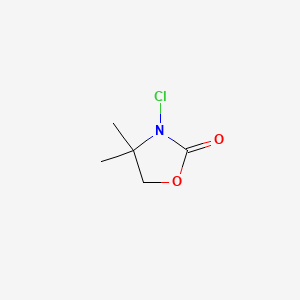
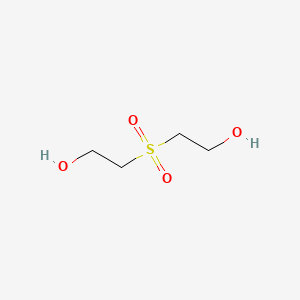
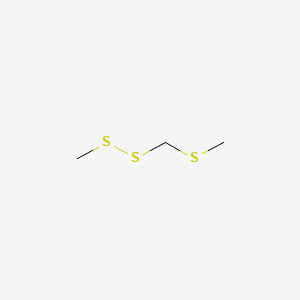
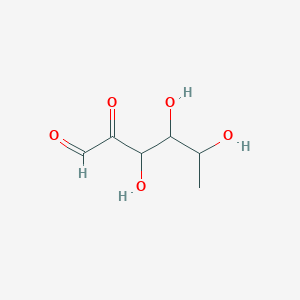
![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207231.png)
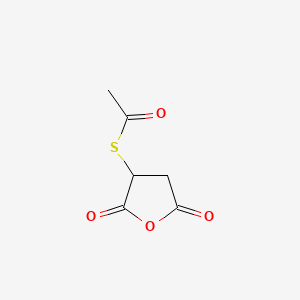
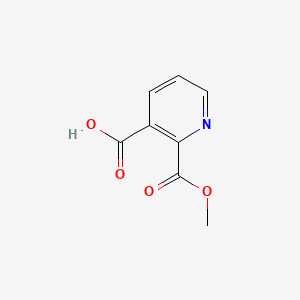
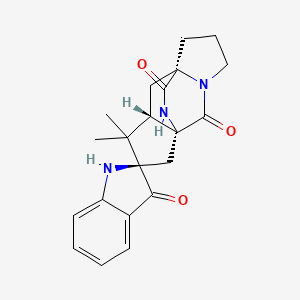
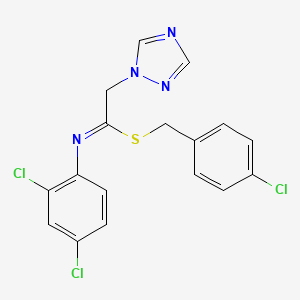
![6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1207237.png)
